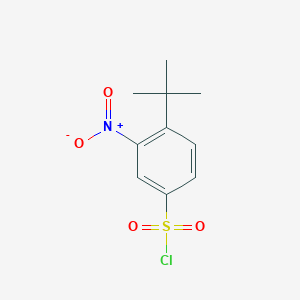

4-Tert-butyl-3-nitrobenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

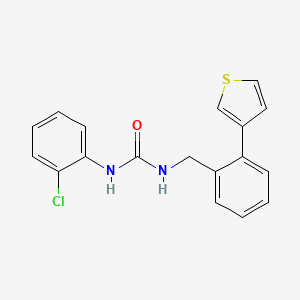

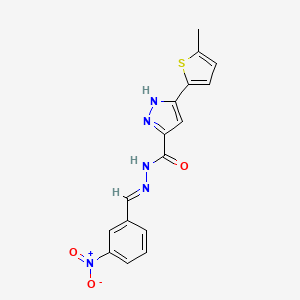

4-Tert-butyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the CAS Number: 218442-73-0 . It has a molecular weight of 277.73 .

Molecular Structure Analysis

The InChI code for 4-Tert-butyl-3-nitrobenzenesulfonyl chloride is 1S/C10H12ClNO4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis

While specific chemical reactions involving 4-Tert-butyl-3-nitrobenzenesulfonyl chloride are not available, related compounds have been used in various chemical reactions. For example, 4-tert-Butylbenzenesulfonyl chloride has been used in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine .科学的研究の応用

Enhancement of LC–MS Detection for Estrogens

4-Nitrobenzenesulfonyl chloride, a compound related to 4-Tert-butyl-3-nitrobenzenesulfonyl chloride, has been shown to significantly improve the detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS) when used as a derivatization reagent. This method enhances the sensitivity and accuracy of estrogen quantification in biological fluids, which is crucial for the diagnosis of fetoplacental function (T. Higashi et al., 2006).

Catalysis and Oxidation of Olefins

Sulfonamide derivatives, including those related to 4-Tert-butyl-3-nitrobenzenesulfonyl chloride, have been applied in the design of oxidation catalysts. For instance, sulfonamide-substituted iron phthalocyanine, using 4-tert-Butylbenzenesulfonamide, has demonstrated remarkable stability under oxidative conditions and efficiency in the oxidation of cyclohexene and styrene (Umit Işci et al., 2014).

Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been utilized as key intermediates in various chemical transformations. This approach is valuable for generating diverse chemical scaffolds and highlights the utility of 4-Tert-butyl-3-nitrobenzenesulfonyl chloride in solid-phase synthesis (Veronika Fülöpová et al., 2015).

Chemical Reactions Under High Vacuum

The capacity of nitrobenzene derivatives, including 4-Tert-butyl-3-nitrobenzenesulfonyl chloride, to undergo chemical reactions under specific conditions has been explored using high vacuum tip-enhanced Raman spectroscopy (TERS). This method provides insights into plasmon-driven chemical reactions, offering a novel approach to studying chemical synthesis and catalysis (Mengtao Sun et al., 2012).

Electrocatalytic Reductions

The electrochemical reduction of nitrobenzene derivatives has been studied, providing a foundation for understanding the reductive processes of similar compounds like 4-Tert-butyl-3-nitrobenzenesulfonyl chloride. These studies are crucial for applications in environmental remediation and synthetic chemistry (D. Silvester et al., 2006).

Safety and Hazards

特性

IUPAC Name |

4-tert-butyl-3-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLNYNWHOTWWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3-nitrobenzenesulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

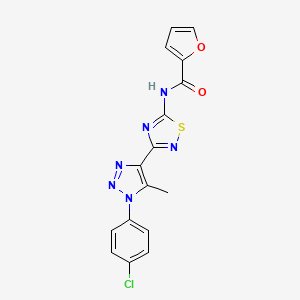

![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)

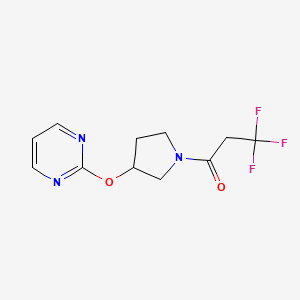

![[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2845295.png)